3-(Benzyloxy)-5-nitrobenzoic acid
Overview
Description
3-(Benzyloxy)-5-nitrobenzoic acid is an organic compound with the molecular formula C14H11NO5 It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a benzyloxy group, and the hydrogen atom at the fifth position is replaced by a nitro group
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various enzymes and receptors in the body . The specific targets would depend on the exact structure of the compound and its functional groups.
Mode of Action
Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation . The nitro group and benzyloxy group in the compound could potentially influence its interaction with its targets.
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways, including those related to metabolism and signal transduction .
Pharmacokinetics
Benzoic acid derivatives are generally well-absorbed and can be metabolized in the liver . The presence of the nitro group and benzyloxy group could potentially influence the compound’s pharmacokinetic properties.
Result of Action
Benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Benzyloxy)-5-nitrobenzoic acid. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-nitrobenzoic acid typically involves the nitration of 3-(Benzyloxy)benzoic acid. The process can be summarized as follows:
Nitration Reaction: 3-(Benzyloxy)benzoic acid is treated with a nitrating mixture, usually composed of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the fifth position.
Reaction Conditions: The reaction is carried out under controlled temperature conditions to avoid over-nitration and decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reactants, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as catalytic hydrogenation or metal-acid combinations.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction Reagents: Catalytic hydrogenation (H2 with a catalyst) or metal-acid combinations (e.g., zinc in hydrochloric acid).
Substitution Reagents: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed:
Reduction Product: 3-(Benzyloxy)-5-aminobenzoic acid.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-(Benzyloxy)benzoic acid: Lacks the nitro group, making it less reactive in redox reactions.
5-Nitrobenzoic acid: Lacks the benzyloxy group, affecting its solubility and reactivity.
3-(Benzyloxy)-4-nitrobenzoic acid: Similar structure but with the nitro group at a different position, leading to different chemical properties.
Properties
IUPAC Name |
3-nitro-5-phenylmethoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-14(17)11-6-12(15(18)19)8-13(7-11)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTSWCNROROQFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80708971 | |
Record name | 3-(Benzyloxy)-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80708971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63660-02-6 | |
Record name | 3-(Benzyloxy)-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80708971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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